(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal
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Overview
Description
(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethoxyphenyl group and a dimethylamino group attached to a propenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
Oxidation: 2-(3,4-Dimethoxyphenyl)-3-dimethylamino-2-propenoic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)-3-dimethylamino-2-propenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Pathways involved may include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring and similar aromatic substitution pattern
Uniqueness
(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal is unique due to its combination of a dimethoxyphenyl group and a dimethylamino group on a propenal backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-11(9-15)10-5-6-12(16-3)13(7-10)17-4/h5-9H,1-4H3 |
InChI Key |
PEUBLRZCVLVRLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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